molecular formula C13H19O5P B1396614 3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester CAS No. 96534-02-0

3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester

Cat. No. B1396614
CAS RN: 96534-02-0
M. Wt: 286.26 g/mol
InChI Key: OYDOFGBVULDGDS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Related Compounds

    3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester is related to compounds synthesized through various chemical reactions. For example, compounds like 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester and 4-amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride have been synthesized, demonstrating the versatility of benzoic acid methyl esters in chemical synthesis (Zha, 2011), (Standridge & Swigor, 1991).

  • Catalytic Reduction Studies

    The reduction of related benzoic acid esters on catalysts such as yttrium oxide under hydrogen has been examined, providing insights into the reduction behavior of similar compounds (King & Strojny, 1982).

Applications in Material Science

  • Photovoltaic Device Fabrication

    Similar compounds have been used in the fabrication of organic photovoltaic (OPV) cells. For instance, photovoltaic devices fabricated with p-type conjugated multi-branched molecules using benzoic acid methyl ester derivatives show potential in renewable energy applications (Kim et al., 2009).

  • Esterification in Organic Chemistry

    The preparation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts, which is a related chemical process, indicates the potential of 3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester in esterification reactions and organic synthesis (Mitsunobu & Yamada, 1967).

Pharmaceutical and Biological Applications

  • Synthesis of Anticancer Compounds

    The synthesis of novel naphthoquinone esters, which are structurally similar to benzoic acid methyl esters, has shown significance in producing compounds with anticancer properties (Kongkathip et al., 2004).

  • Metabolic Studies in Organisms

    The metabolism of related compounds like benzoic acid in organisms like horses has been studied, providing a foundation for understanding the metabolic pathways of similar esters (Marsh et al., 1982).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

methyl 3-(diethoxyphosphorylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-7-6-8-12(9-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDOFGBVULDGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)C(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(diethoxyphosphoryl)methyl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Im - Bulletin of the Korean Chemical Society, 2016 - Wiley Online Library
I report here the design, synthesis, and biological evaluation of a new C1 ‐phosphonate analogue of UDP‐GlcNAc as a potential inhibitor of OGT , an enzyme responsible for O‐ …
Number of citations: 2 onlinelibrary.wiley.com

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